molecular formula C4H9N B051885 Cyclobutylamine CAS No. 2516-34-9

Cyclobutylamine

Cat. No. B051885
CAS RN: 2516-34-9
M. Wt: 71.12 g/mol
InChI Key: KZZKOVLJUKWSKX-UHFFFAOYSA-N
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Description

Cyclobutylamine is a compound of interest in various scientific fields due to its unique chemical and physical properties. Recent research has focused on understanding its synthesis, molecular structure, chemical reactions, properties, and applications in different areas excluding drug use and dosage or side effects.

Synthesis Analysis

The synthesis of Cyclobutylamine and related compounds often involves intricate chemical processes. For example, Cyclopropylamines, which are closely related to Cyclobutylamine, can be synthesized through Ti(II)-mediated intramolecular coupling of terminal olefinic moieties with N,N-dimethylcarboxamide moieties of amino acid derivatives, leading to novel and strained bicyclic structures with yields ranging from 78−83% and diastereomeric ratios of about 3:1 (Cao, Xiao, & Joullié, 1999).

Molecular Structure Analysis

Cyclobutylamine's molecular structure is complex and fascinating. The hydrates of Cyclobutylamine, for instance, show two groups: “lower hydrates” and “higher hydrates,” with the latter exhibiting severe disorder and water molecules organized into three-dimensional networks, similar to clathrate hydrate types sI and sH (Dobrzycki, Pruszkowska, Boese, & Cyrański, 2016).

Chemical Reactions and Properties

Cyclobutylamine and its derivatives undergo various chemical reactions, reflecting their chemical properties. For instance, Cyclobutane diamines, as derivatives, are considered promising building blocks in drug discovery, with synthesis approaches developed for preparing multigram amounts of these compounds, highlighting the cyclobutane ring's structural significance (Radchenko et al., 2010).

Physical Properties Analysis

The vibrational spectra and ring-puckering and torsional potential functions of Cyclobutylamine have been extensively studied, indicating multiple molecular configurations and providing insights into its physical properties (Kalasinsky, Guirgis, & Durig, 1977).

Chemical Properties Analysis

The chemical properties of Cyclobutylamine are diverse and have been the subject of various studies. For example, selective hydroxylation of Cyclobutylamine derivatives at chemically unactivated sites has been achieved with high regioselectivity and stereoselectivity, demonstrating the compound's chemical versatility and potential applications in fragment-based drug discovery (Harwood et al., 2023).

Scientific Research Applications

  • Crystal Growth & Design : Cyclobutylamine (cBA) and its hydrates have been crystallized using an in situ technique with focused infrared laser beams. The study investigated modifications of gas clathrate types sI and sH, providing insights into the molecular structure and properties of these hydrates (Ł. Dobrzycki, 2016).

  • Journal of Molecular Structure : The vibrational spectra and potential functions of cyclobutylamine were studied, revealing information about its ring-puckering and torsional properties. Such studies are crucial for understanding the fundamental behavior of cyclobutylamine and its derivatives (V. Kalasinsky, 1977).

  • Heterocycles : Research on ring-expanded analogues of the anti-HIV agents cyclobut-A and cyclobut-G were conducted, using cyclobutylamine as a precursor. However, the synthesized compounds did not provide protection against HIV-1 infection in CEM cells, highlighting the challenges in drug development (H. Boumchita, 1991).

  • International Journal of Mass Spectrometry and Ion Processes : A study on the dissociative ionization of cyclobutanol and cyclobutylamine provided insights into the formation of radical cations and their potential applications in understanding the reaction mechanisms of similar compounds (G. Bouchoux, 1994).

  • Advanced Synthesis & Catalysis : Cyclobutylamine was used as an intermediate in a Hofmann rearrangement-ring expansion cascade for synthesizing 1-pyrrolines. This methodology was further applied to the synthesis of 2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium salts, demonstrating the chemical versatility of cyclobutylamine (He Huang, 2016).

  • Journal of Medicinal Chemistry : The study focused on the antidepressant properties of 3,3-Diphenylcyclobutylamines, highlighting the potential of cyclobutylamine derivatives as central stimulants and their mechanism of action (B. Carnmalm, 1978).

  • The Journal of Chemical Thermodynamics : The thermochemical properties of cyclobutylamine were investigated, including enthalpies of combustion and formation. Understanding these properties is essential for various applications, including material synthesis and energy storage (W. D. Good, 1975).

Safety And Hazards

Cyclobutylamine is highly flammable and causes severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Containers may explode when heated . Vapors may form explosive mixtures with air .

properties

IUPAC Name

cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c5-4-2-1-3-4/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZKOVLJUKWSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870982
Record name Cyclobutanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutylamine

CAS RN

2516-34-9, 6291-01-6
Record name Cyclobutylamine
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URL https://commonchemistry.cas.org/detail?cas_rn=2516-34-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminocyclobutane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutylammonium chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanamine
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Record name Cyclobutylamine
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Record name 1-Aminocyclobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,010
Citations
G Bouchoux, C Alcaraz, O Dutuit, MT Nguyen - International Journal of …, 1994 - Elsevier
Dissociative ionization of cyclobutanol, 1 and cyclobutylamine, 2 to produce [CH 2 CHX] ·+ + C 2 H 4 (X  OH or NH 2 ) has been studied by photoionization and ab initio molecular …
Number of citations: 22 www.sciencedirect.com
VF Kalasinsky, GA Guirgis, JR Durig - Journal of Molecular Structure, 1977 - Elsevier
… 1 ) of gaseous and solid cyclobutylamine and cyclobutylamine-N-d 2 and the Raman spectra (25–4000 cm −1 ) of gaseous, liquid and solid cyclobutylamine and cyclobutylamine-N-d 2 …
Number of citations: 46 www.sciencedirect.com
JR Durig, A Ganguly, AM El Defrawy, GA Guirgis… - Journal of Molecular …, 2009 - Elsevier
The infrared spectra (3600–100cm −1 ) of gaseous and solid cyclobutylamine, cC 4 H 7 NH 2 have been recorded, as well as, the infrared (3600–60cm −1 ) spectra in xenon or krypton …
Number of citations: 33 www.sciencedirect.com
FD Rochon, R Melanson - Acta Crystallographica Section C: Crystal …, 1986 - scripts.iucr.org
… The torsion angles in the cyclobutylamine moiety were … cyclobutylamine ring is 31.1 o. The structure (Fig. 2) consists of layers of molecules parallel to the bc plane. The cyclobutylamine …
Number of citations: 26 scripts.iucr.org
CJL Lock, M Zvagulis - Inorganic Chemistry, 1981 - ACS Publications
… The X-ray crystal structures of thecis and transforms of dichlorobis(cyclobutylamine-7V)platinum(II) have been determined. The cis form, monoclinic P2¡/c, has cell dimensions a = …
Number of citations: 52 pubs.acs.org
I Castillo, JM Fernández-González… - Journal of molecular …, 2003 - Elsevier
The Schiff base copper(II) complexes (1)–(6) were prepared and characterised by mass, IR, and electronic spectra. Their solid states structures, determined by X-ray crystallography, …
Number of citations: 33 www.sciencedirect.com
FM Schell, AM Smith - Tetrahedron Letters, 1983 - Elsevier
… THE USE OF CYCLOBUTYLAMINE AS A PYRROLIDEINE PRECURSOR. … Xevertheless, we decided to start with a potentially more difficult case; namely, cyclobutylamine itself …
Number of citations: 41 www.sciencedirect.com
I Engelbrecht, HG Visser, A Roodt - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the title compound, C28H27NP2, the N atom adopts an almost planar geometry with the two P atoms and the C atom attached to it, with a distance of 0.066 (2) Å between the N atom …
Number of citations: 2 scripts.iucr.org
DD Miller, JF Bossart, K Chelekis - The Journal of Organic …, 1979 - ACS Publications
5 ÍH3Br_ reported3 that the best yields of a variety of cyclobutanones could be achieved by reactionof an aldehyde or ketone with diphenylsulfoniumcyclopropylide generated by the …
Number of citations: 6 pubs.acs.org
WD Good, JF Messerly, AG Osborn… - The Journal of Chemical …, 1975 - Elsevier
… cyclobutylamine was estimated. Values of the enthalpy of formation in the liquid and gaseous states were derived for both compounds. Gaseous cyclobutylamine … of cyclobutylamine and …
Number of citations: 13 www.sciencedirect.com

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